molecular formula C6H12 B13942336 1-Ethyl-1-methylcyclopropane CAS No. 53778-43-1

1-Ethyl-1-methylcyclopropane

Cat. No.: B13942336
CAS No.: 53778-43-1
M. Wt: 84.16 g/mol
InChI Key: CXYUCHDVLWUDNS-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylcyclopropane is an organic compound with the molecular formula C6H12 It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) are used to generate the carbenoid intermediate, which then reacts with the alkene to form the cyclopropane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons such as alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1-Ethyl-1-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Potential use in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.

    1-Methylcyclopropane: Similar structure but with only one substituent on the cyclopropane ring.

    1-Ethylcyclopropane: Another similar compound with an ethyl group but no methyl group.

Uniqueness: 1-Ethyl-1-methylcyclopropane is unique due to the presence of both ethyl and methyl groups on the cyclopropane ring, which influences its reactivity and potential applications. The combination of these substituents can lead to different chemical behaviors compared to other cyclopropane derivatives.

Properties

CAS No.

53778-43-1

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

IUPAC Name

1-ethyl-1-methylcyclopropane

InChI

InChI=1S/C6H12/c1-3-6(2)4-5-6/h3-5H2,1-2H3

InChI Key

CXYUCHDVLWUDNS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C

Origin of Product

United States

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